

Addressing the metabolic instability of GDC-0834 in human studies

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Compound of Interest

Compound Name: GDC-0834 (S-enantiomer)

Cat. No.: B1663581

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Technical Support Center: GDC-0834 Metabolic Instability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the metabolic instability of GDC-0834 observed in human studies.

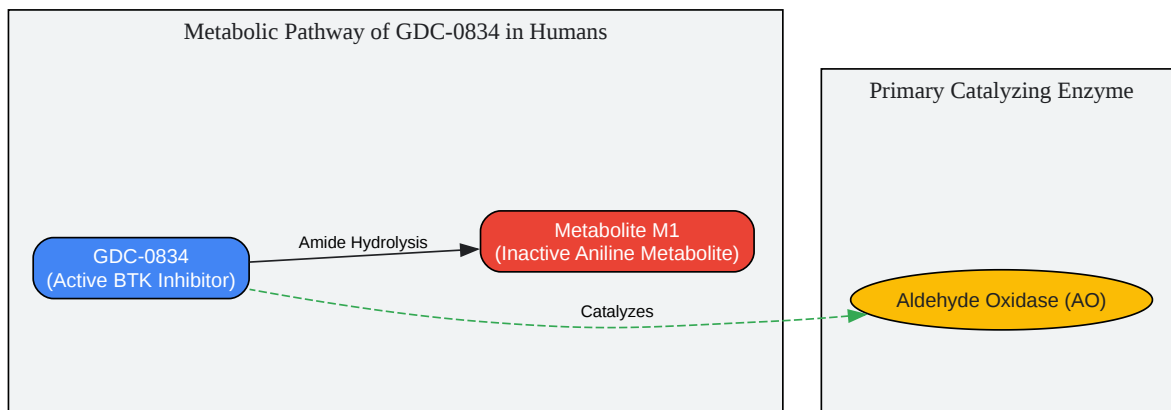
Frequently Asked Questions (FAQs) & Troubleshooting

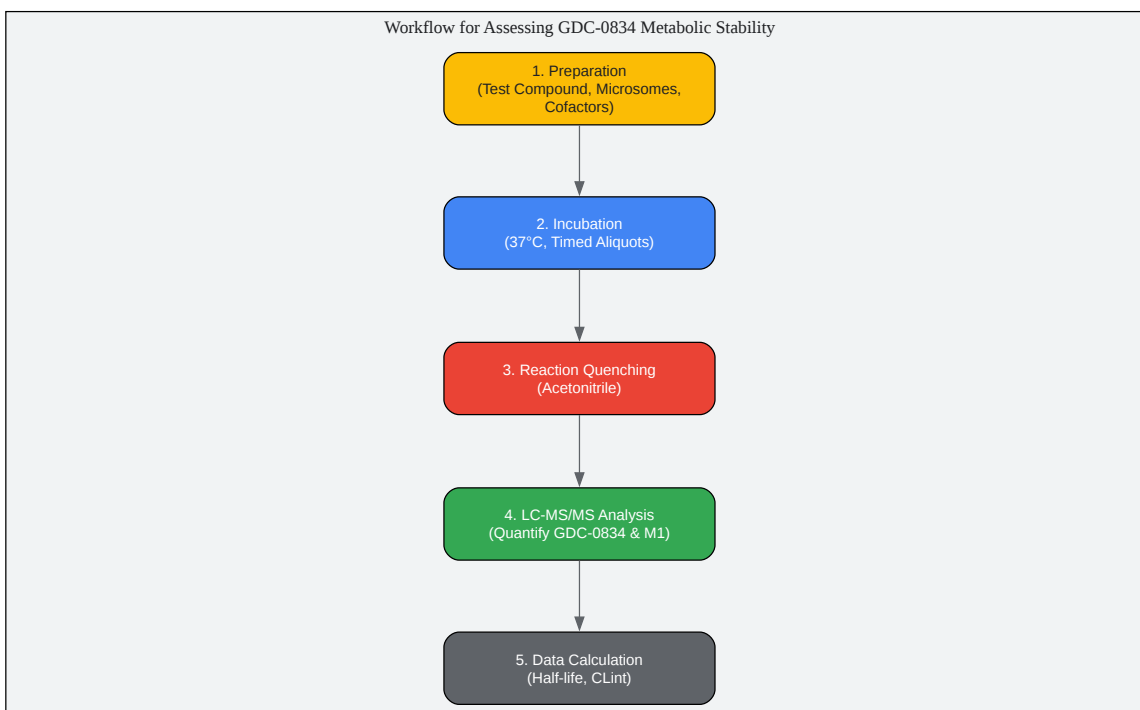
Q1: We observed extremely low or undetectable plasma concentrations of GDC-0834 in our human study subjects. Is this expected?

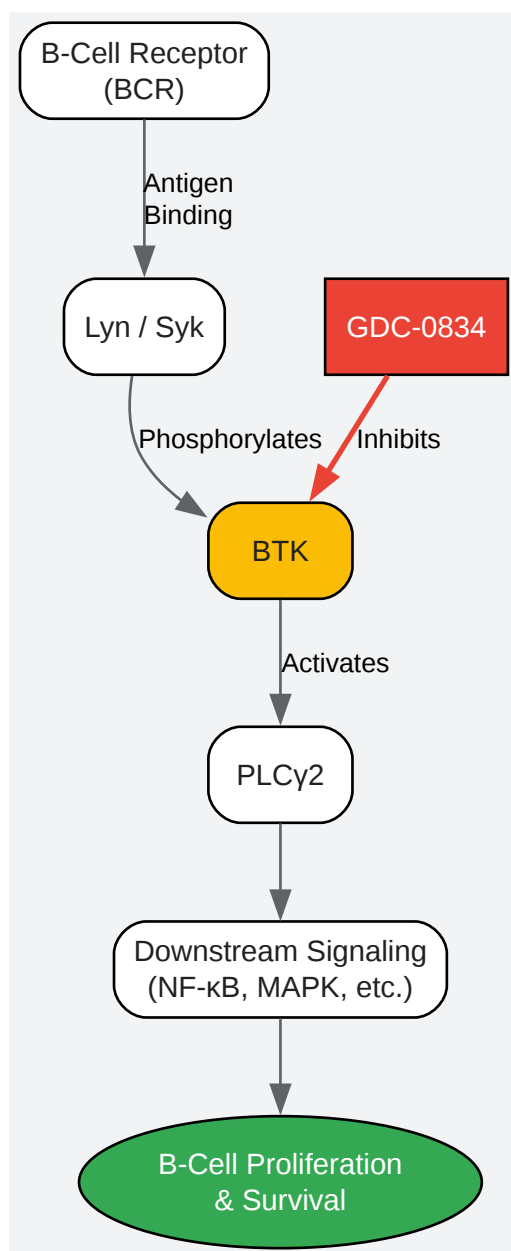
A: Yes, this is an expected finding. Phase I clinical trials with GDC-0834 in healthy volunteers showed that after oral administration of 35 mg and 105 mg doses, plasma concentrations were below the limit of quantitation (<1 ng/mL) in most samples.^{[1][2]} This is attributed to extensive and rapid metabolism of the compound in humans.^{[2][3]} Instead of the parent drug, you should expect to find substantial plasma concentrations of its primary inactive metabolite, M1.^[1]

Q2: What is the primary metabolic pathway causing the rapid clearance of GDC-0834 in humans?

A: The primary metabolic pathway is amide hydrolysis.[1][4] GDC-0834 possesses a secondary-amide moiety that is highly susceptible to cleavage in humans, leading to the formation of an inactive aniline metabolite, designated M1.[4][5] This reaction is the main driver of the drug's high clearance.[4]







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- 2. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
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